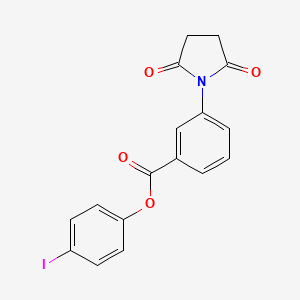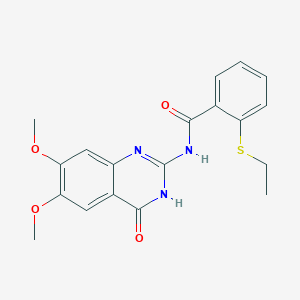![molecular formula C27H33NO5 B3727533 2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3727533.png)
2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Descripción general
Descripción
2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring with multiple substituents, including diethoxyphenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-diethoxybenzaldehyde and 3-methoxyaniline, followed by cyclization with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 3,4-diethoxybenzaldehyde and 3-methoxyaniline, followed by their condensation and cyclization. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines or thiols
Aplicaciones Científicas De Investigación
2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione exhibits unique structural features, such as the presence of both diethoxyphenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[C-[(3,4-diethoxyphenyl)methyl]-N-(3-methoxyphenyl)carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO5/c1-6-32-24-12-11-18(14-25(24)33-7-2)13-21(28-19-9-8-10-20(15-19)31-5)26-22(29)16-27(3,4)17-23(26)30/h8-12,14-15,29H,6-7,13,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOUEAZTYJMGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NC2=CC(=CC=C2)OC)C3=C(CC(CC3=O)(C)C)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one](/img/structure/B3727451.png)
![methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate](/img/structure/B3727465.png)

![N,N-DIETHYL-7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B3727476.png)

![2-amino-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727498.png)
![2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B3727504.png)
![2-amino-5-(4-ethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727510.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727518.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3727524.png)
![N-(5-chloro-2-methoxyphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3727532.png)
![5,5-DIMETHYL-5H,6H-[1,2,3,4]TETRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B3727539.png)
![2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3727544.png)
![10-(4-fluorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B3727552.png)
